molecular formula C13H10Br2O2S B1628098 Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate CAS No. 222840-93-9

Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate

Cat. No. B1628098
CAS RN: 222840-93-9
M. Wt: 390.09 g/mol
InChI Key: YKJFKGUWVYZXQB-UHFFFAOYSA-N
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Description

Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is a member of the benzoate ester family and is commonly used as a starting material in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate is not well understood, but it is believed to interact with various biological targets in the body, including enzymes and receptors. In the pharmaceutical industry, this compound has been investigated for its potential to inhibit the activity of certain enzymes involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well documented. However, studies have shown that this compound has low toxicity and is relatively safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate in laboratory experiments is its versatility in various synthetic reactions. Additionally, this compound has low toxicity and is relatively safe for use in laboratory experiments. However, some limitations include the high cost of synthesis and the limited availability of the compound.

Future Directions

There are several future directions for the study of Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate. One potential area of research is the development of new synthetic methods for this compound that are more cost-effective and efficient. Additionally, further investigation into the mechanism of action of this compound and its potential applications in drug discovery and materials science is warranted. Finally, the development of new derivatives of this compound may lead to the discovery of new compounds with improved properties and potential applications.

Scientific Research Applications

Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been used as a starting material in the synthesis of various drugs, including anti-inflammatory agents and anti-cancer drugs. In materials science, this compound has been used in the synthesis of organic semiconductors and other electronic materials. Additionally, this compound has been used as a reagent in organic synthesis reactions, including Suzuki-Miyaura cross-coupling reactions.

properties

IUPAC Name

ethyl 4-(4,5-dibromothiophen-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O2S/c1-2-17-13(16)9-5-3-8(4-6-9)11-7-10(14)12(15)18-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJFKGUWVYZXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580259
Record name Ethyl 4-(4,5-dibromothiophen-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222840-93-9
Record name Ethyl 4-(4,5-dibromothiophen-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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